(S)-1-Methyl-2,3-dihydro-1H-isoindole
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Overview
Description
(S)-1-Methyl-2,3-dihydro-1H-isoindole is an organic compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring The (1S) configuration indicates the specific stereochemistry of the molecule, where the methyl group is positioned in a particular spatial arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2,3-dihydro-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of 1-methyl-2-nitrobenzene followed by cyclization. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its fully saturated form using reagents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol under reflux conditions.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Fully saturated isoindoline derivatives.
Substitution: Halogenated isoindole derivatives.
Scientific Research Applications
(S)-1-Methyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (S)-1-Methyl-2,3-dihydro-1H-isoindole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2,3-dihydro-1H-isoindole: Lacks the specific (1S) stereochemistry.
2-methyl-1H-isoindole: Differs in the position of the methyl group.
1,2,3,4-tetrahydroisoquinoline: A structurally related compound with different ring saturation.
Uniqueness
(S)-1-Methyl-2,3-dihydro-1H-isoindole is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and chemical properties compared to its non-stereospecific counterparts.
Properties
IUPAC Name |
(1S)-1-methyl-2,3-dihydro-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-9-5-3-2-4-8(9)6-10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMCJDIBDVFVFT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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